2-Bromo-5-decylthiophene
Overview
Description
2-Bromo-5-decylthiophene, with the CAS Number 514188-72-8, is derived from thiophene with a bromine and a decyl alkyl chain at 2- and 5- positions . It is popularly used as an end-capping reagent for the synthesis of semiconducting molecules including oligomers and polymers .
Molecular Structure Analysis
The bromine functional group provides the accessibility to a facile further functionalization using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution reactions . The alkyl chain improves the solubility of the end product, also modifies the highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels .Chemical Reactions Analysis
2-Bromo-5-decylthiophene is used as an end-capping precursor for thiophene/thiophene-phenylene type semiconducting oligomers . It showed high charge mobilities up to 0.4 cm^2/Vs .Physical And Chemical Properties Analysis
2-Bromo-5-decylthiophene is a yellow liquid with a boiling point of 340.4±22.0 °C at 760 mmHg . Its chemical formula is C14H23BrS and it has a molecular weight of 240.21 g/mol .Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
2-Bromo-5-decylthiophene is utilized as an end-capping agent in the synthesis of semiconducting molecules for OFETs. The bromine atom allows for further functionalization through cross-coupling reactions, while the decyl chain enhances solubility and thermal stability .
Organic Photovoltaics (OPVs)
In OPVs, this compound acts as a building block for semiconducting polymers. Its structure is designed to modify the HOMO-LUMO energy levels, which is crucial for efficient energy conversion .
Dye-Sensitized Solar Cells (DSSCs)
As a donor-acceptor-donor (D-A-D) type dye sensitizer, 2-Bromo-5-decylthiophene is an ideal candidate for synthesizing molecules that improve the performance of DSSCs by increasing charge mobility .
Semiconducting Liquid Crystal Materials
The long flexible alkyl chain of 2-Bromo-5-decylthiophene makes it suitable for preparing semiconducting materials that exhibit liquid crystal properties, which are valuable for display technologies .
Synthesis of Oligomers
This thiophene derivative is used as a precursor for thiophene/thiophene-phenylene type semiconducting oligomers, which have shown high charge mobilities, making them promising materials for electronic devices .
Semiconductor Synthesis Intermediates
The bromine functional group of 2-Bromo-5-decylthiophene provides accessibility for further chemical modifications, making it a versatile intermediate in the synthesis of various semiconducting materials .
Future Directions
properties
IUPAC Name |
2-bromo-5-decylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrS/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h11-12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGUNQPKOOEOHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730500 | |
Record name | 2-Bromo-5-decylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-decylthiophene | |
CAS RN |
514188-72-8 | |
Record name | 2-Bromo-5-decylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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